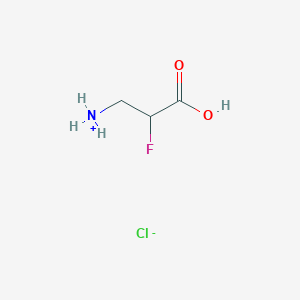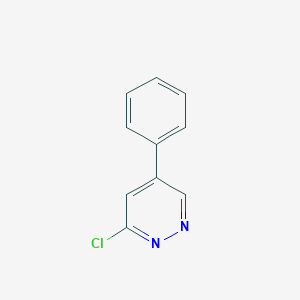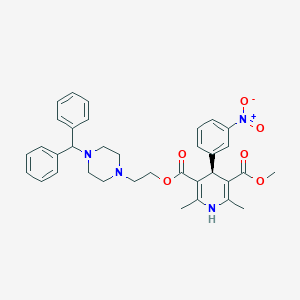
3-Ethoxy-5-phenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-5-phenylphenol (EPP) is a chemical compound that belongs to the family of phenols. It is a white crystalline solid that is used in various scientific research applications. EPP is known for its antimicrobial properties and has been extensively studied for its potential use in the development of new antibiotics.
Wirkmechanismus
3-Ethoxy-5-phenylphenol works by disrupting the cell membrane of microorganisms. It binds to the membrane and causes it to become more permeable, which leads to the leakage of cellular contents and ultimately cell death. This mechanism of action is different from other antibiotics, which target specific enzymes or proteins within the cell.
Biochemische Und Physiologische Effekte
3-Ethoxy-5-phenylphenol has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. It has been shown to have no significant effects on the biochemical or physiological parameters of animals in toxicological studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Ethoxy-5-phenylphenol is its broad-spectrum activity against microorganisms. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Another advantage is its unique mechanism of action, which makes it a promising candidate for further research.
One limitation of 3-Ethoxy-5-phenylphenol is its low solubility in water, which can make it difficult to work with in laboratory experiments. Another limitation is its relatively high cost compared to other antimicrobial agents.
Zukünftige Richtungen
There are several future directions for research on 3-Ethoxy-5-phenylphenol. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 3-Ethoxy-5-phenylphenol. Another area of research could focus on developing new formulations of 3-Ethoxy-5-phenylphenol that are more soluble in water and easier to work with in laboratory experiments.
Further research could also explore the potential use of 3-Ethoxy-5-phenylphenol in combination with other antimicrobial agents to enhance its activity against microorganisms. Additionally, research could focus on the potential use of 3-Ethoxy-5-phenylphenol in the development of new antibiotics to address the growing problem of antibiotic resistance.
Conclusion:
In conclusion, 3-Ethoxy-5-phenylphenol is a promising compound that has been extensively studied for its potential use as an antimicrobial agent and in the development of new antibiotics. Its unique mechanism of action and broad-spectrum activity make it a promising candidate for further research. However, further studies are needed to optimize its synthesis method, improve its solubility, and explore its potential use in combination with other antimicrobial agents.
Synthesemethoden
3-Ethoxy-5-phenylphenol can be synthesized through a multi-step process that involves the reaction of phenol with ethylene oxide and benzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization to obtain pure 3-Ethoxy-5-phenylphenol.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-5-phenylphenol has been studied for its potential use as an antimicrobial agent. It has been shown to have activity against a wide range of microorganisms including bacteria, fungi, and viruses. 3-Ethoxy-5-phenylphenol has also been studied for its potential use in the development of new antibiotics. It has been shown to have a unique mechanism of action that is different from other antibiotics, which makes it a promising candidate for further research.
Eigenschaften
CAS-Nummer |
150969-53-2 |
|---|---|
Produktname |
3-Ethoxy-5-phenylphenol |
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-ethoxy-5-phenylphenol |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3 |
InChI-Schlüssel |
RKEFBIHEBWESGD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)O)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)O)C2=CC=CC=C2 |
Synonyme |
[1,1-Biphenyl]-3-ol,5-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



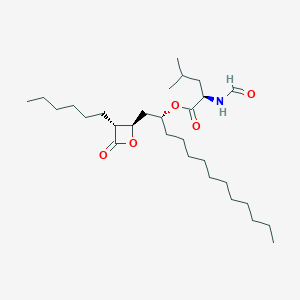
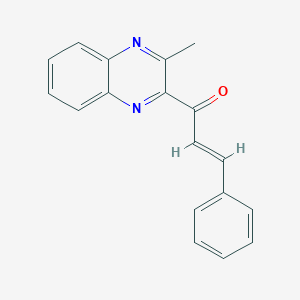
![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)
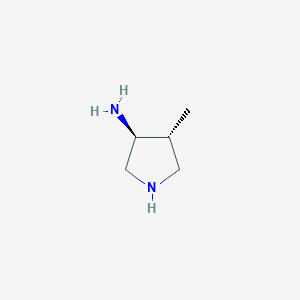
![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)
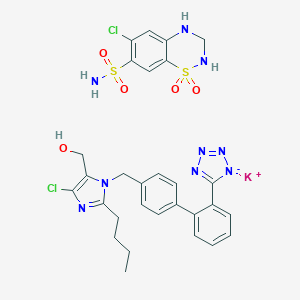
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
